(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-iodophenyl)methanone
Description
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26IN5O/c22-18-8-4-3-7-17(18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-5-1-2-6-12-25/h3-4,7-10H,1-2,5-6,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOJHQGZLZIRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26IN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-iodophenyl)methanone is a complex organic molecule featuring multiple pharmacologically relevant moieties, including azepane, pyridazine, and piperazine rings. Its unique structural arrangement positions it as a candidate for various therapeutic applications, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.41 g/mol. The structure comprises:
- Azepane ring : A seven-membered saturated nitrogen-containing ring.
- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
- Piperazine ring : A six-membered ring containing two nitrogen atoms, often involved in receptor interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, primarily as an enzyme inhibitor and receptor modulator. Its interactions with specific biological targets suggest potential therapeutic implications in treating neurological and psychiatric disorders.
The exact mechanism of action remains to be fully elucidated; however, preliminary studies suggest that the compound may interact with various receptors involved in cellular signaling pathways. This interaction could influence downstream signaling processes critical for numerous physiological functions.
Pharmacological Studies
Recent studies have highlighted the compound's potential in modulating receptor activity, particularly within the context of G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes, making them significant targets for drug development.
Key Findings from Case Studies
- Receptor Binding Affinity : The compound has shown promising results in binding assays with specific GPCRs, indicating its potential as a lead compound for developing new therapeutics.
- Inhibition Studies : In vitro studies have demonstrated that the compound can inhibit certain enzymes associated with disease pathways, suggesting its utility in treating conditions like cancer and neurological disorders.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazine | Contains azepane and pyridazine rings | Focused on neuropharmacology |
| 4-(3-(4-methylpiperidin-1-yl)propoxy)phenylbutanone | Similar phenylbutanone moiety | Potential antidepressant effects |
| 4-(6-(4-chlorophenyl)-piperidin)butyric acid | Piperidine derivative | Anti-inflammatory properties |
This comparative analysis highlights the unique structural features of this compound, which contribute to its distinct biological activities compared to its analogs.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from published studies (see and ):
Key Observations :
- Substituent Effects : The target compound’s 2-iodophenyl group confers higher molecular weight and lipophilicity compared to chloro or methyl substituents in analogs . Iodine’s polarizability may enhance π-stacking interactions in target binding but could reduce solubility.
- Thermal Stability: Melting points for related piperazine-methanone derivatives range from 90–105°C, suggesting the target compound (if solid) may exhibit similar stability .
Preparation Methods
Pyridazine Core Formation and Functionalization
Synthetic Strategy B: Convergent Synthesis Approach
This approach involves the separate preparation of key fragments followed by their assembly in the final steps. This may offer advantages in terms of efficiency and flexibility.
Preparation of 6-(Azepan-1-yl)-3-chloropyridazine (Fragment 1)
Step 1: Selective Substitution of 3,6-Dichloropyridazine
3,6-Dichloropyridazine + Azepane → 6-(Azepan-1-yl)-3-chloropyridazine
Procedure:
A mixture of 3,6-dichloropyridazine (1.0 eq), azepane (1.1 eq), and potassium carbonate (2.0 eq) in ethanol is heated at reflux for 10-12 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to yield 6-(azepan-1-yl)-3-chloropyridazine.
Expected Yield: 75-80%
Preparation of (2-Iodophenyl)(piperazin-1-yl)methanone (Fragment 2)
Step 1: Amide Formation
2-Iodobenzoic acid + Boc-protected piperazine → tert-Butyl 4-(2-iodobenzoyl)piperazine-1-carboxylate
Procedure:
2-Iodobenzoic acid (1.0 eq), Boc-protected piperazine (1.1 eq), HBTU (1.2 eq), and DIPEA (2.5 eq) are combined in DMF and stirred at room temperature for 6-8 hours. The reaction mixture is diluted with ethyl acetate and washed with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Expected Yield: 80-85%
Step 2: Boc Deprotection
tert-Butyl 4-(2-iodobenzoyl)piperazine-1-carboxylate → (2-Iodophenyl)(piperazin-1-yl)methanone
Procedure:
The Boc-protected intermediate is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature for 2-3 hours. The reaction mixture is concentrated, and the residue is neutralized with saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield (2-iodophenyl)(piperazin-1-yl)methanone.
Expected Yield: 90-95%
Final Coupling of Fragments
6-(Azepan-1-yl)-3-chloropyridazine + (2-Iodophenyl)(piperazin-1-yl)methanone → (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-iodophenyl)methanone
Procedure:
6-(Azepan-1-yl)-3-chloropyridazine (1.0 eq), (2-iodophenyl)(piperazin-1-yl)methanone (1.2 eq), and potassium carbonate (2.0 eq) are combined in DMSO and heated at 100-120°C for 24-36 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the target compound.
Expected Yield: 60-65%
Table 2: Reaction Conditions and Yields for Strategy B
| Step | Reaction | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|---|
| 1.1 | Fragment 1 Preparation | K₂CO₃, EtOH | Reflux, 10-12 h | 75-80 |
| 2.1 | Fragment 2 Amide Formation | HBTU, DIPEA, DMF | RT, 6-8 h | 80-85 |
| 2.2 | Fragment 2 Boc Deprotection | TFA, CH₂Cl₂ | RT, 2-3 h | 90-95 |
| 3 | Final Coupling | K₂CO₃, DMSO | 100-120°C, 24-36 h | 60-65 |
| Overall Yield | 35-45% |
Synthetic Strategy C: Palladium-Catalyzed Approach
This approach utilizes palladium-catalyzed cross-coupling reactions for the formation of key bonds, potentially offering milder conditions and higher selectivity.
Preparation of 3,6-Dichloropyridazine Derivatives
Step 1: Selective Substitution with Piperazine
3,6-Dichloropyridazine + Boc-protected piperazine → 3-Chloro-6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridazine
Procedure:
Similar to Strategy A, Step 1.
Expected Yield: 70-75%
Step 2: Amide Formation
3-Chloro-6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridazine → tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate
3-Chloro-6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridazine + 2-Iodobenzoic acid → tert-Butyl 4-(6-chloropyridazin-3-yl)-4-(2-iodobenzoyl)piperazine-1-carboxylate
Procedure:
First, perform Boc deprotection as described earlier. Then, the deprotected intermediate (1.0 eq), 2-iodobenzoic acid (1.2 eq), HBTU (1.5 eq), and DIPEA (3.0 eq) are combined in DMF and stirred at room temperature for 12-18 hours. Work up as previously described.
Expected Yield: 75-80%
Table 3: Reaction Conditions and Yields for Strategy C
| Step | Reaction | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Selective Substitution | K₂CO₃, EtOH | Reflux, 12-14 h | 70-75 |
| 2 | Boc Deprotection & Amide Formation | TFA, CH₂Cl₂; HBTU, DIPEA, DMF | RT, 14-20 h | 75-80 |
| 3 | Pd-Catalyzed Azepane Introduction | Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene | 100-110°C, 12-24 h | 65-70 |
| Overall Yield | 35-40% |
Synthetic Strategy D: Modified One-Pot Approach
This approach aims to reduce the number of isolation and purification steps by combining certain reactions in a one-pot fashion.
One-Pot Synthesis of Pyridazine Core
Step 1: Sequential Nucleophilic Substitutions
3,6-Dichloropyridazine + Azepane → 6-(Azepan-1-yl)-3-chloropyridazine
6-(Azepan-1-yl)-3-chloropyridazine + Piperazine → 1-(6-(Piperazin-1-yl)pyridazin-3-yl)azepane
Procedure:
A mixture of 3,6-dichloropyridazine (1.0 eq), azepane (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated at 60-70°C for 6-8 hours. After monitoring by TLC to confirm the formation of the mono-substituted product, excess piperazine (3.0 eq) and additional potassium carbonate (1.0 eq) are added, and the mixture is heated at reflux for another 12-16 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to yield 1-(6-(piperazin-1-yl)pyridazin-3-yl)azepane.
Expected Yield: 60-65%
Amide Formation
1-(6-(Piperazin-1-yl)pyridazin-3-yl)azepane + 2-Iodobenzoic acid → this compound
Procedure:
Similar to Strategy A, Step 4.
Expected Yield: 75-80%
Table 4: Reaction Conditions and Yields for Strategy D
| Step | Reaction | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|---|
| 1 | One-Pot Pyridazine Functionalization | K₂CO₃, CH₃CN | 60-70°C (6-8 h), then reflux (12-16 h) | 60-65 |
| 2 | Amide Formation | HBTU, DIPEA, DMF | RT, 12-18 h | 75-80 |
| Overall Yield | 45-50% |
Optimization and Purification Strategies
Critical Parameters for Optimization
Based on the synthetic routes described, several parameters can be optimized to improve yields and product quality:
Temperature Control: Nucleophilic aromatic substitution reactions on the pyridazine core are temperature-sensitive. Careful temperature control can help minimize side reactions and improve selectivity.
Base Selection: The choice of base (K₂CO₃, Cs₂CO₃, or DIPEA) significantly affects both the rate and selectivity of substitution reactions.
Coupling Agent Selection: For amide formation, alternative coupling agents such as EDC/HOBt or PyBOP may be explored to improve yields and reduce racemization.
Solvent Effects: The choice of solvent (DMF, DMSO, acetonitrile) impacts the reaction rate and selectivity, particularly for nucleophilic substitutions.
Catalyst Loading: For palladium-catalyzed reactions, optimizing the catalyst and ligand loading can improve efficiency while reducing costs.
Purification Strategies
Column Chromatography Conditions:
- Silica gel chromatography using gradient elution with ethyl acetate/hexanes or DCM/methanol systems
- For basic compounds, addition of 0.1-1% triethylamine to the mobile phase may improve separation
Crystallization Conditions:
- Recrystallization from ethanol/water or acetone/hexanes mixtures
- Formation and purification of hydrochloride or sulfate salts may improve crystallinity
Analytical Techniques for Purity Assessment:
- HPLC with UV detection (typically at 254 nm and 280 nm)
- LC-MS to confirm identity and detect impurities
- NMR (¹H and ¹³C) for structural confirmation and purity assessment
Comparative Analysis of Synthetic Routes
Table 5: Comparison of Synthetic Strategies
| Parameter | Strategy A | Strategy B | Strategy C | Strategy D |
|---|---|---|---|---|
| Number of Steps | 4 | 4 | 3 | 2 |
| Overall Yield (%) | 30-40 | 35-45 | 35-40 | 45-50 |
| Reaction Time (total) | 50-71 h | 42-59 h | 38-58 h | 30-42 h |
| Technical Complexity | Moderate | Moderate | High | Low |
| Reagent Cost | Moderate | Moderate | High | Low |
| Scalability | Good | Good | Limited | Excellent |
| Purification Difficulty | Moderate | Moderate | High | Low |
Key Advantages and Limitations
Strategy A (Sequential Construction):
- Advantage: Well-established chemistry with predictable outcomes
- Limitation: Multiple isolation and purification steps reduce overall yield
Strategy B (Convergent Synthesis):
- Advantage: Flexibility in optimizing each fragment separately
- Limitation: May require additional protection/deprotection steps
Strategy C (Palladium-Catalyzed):
- Advantage: Milder conditions for certain steps with potential for higher selectivity
- Limitation: Higher cost due to palladium catalysts and specialized ligands
Strategy D (Modified One-Pot):
- Advantage: Fewer isolation steps, potentially higher overall yield
- Limitation: More challenging reaction monitoring and control
Analytical Characterization
The final compound should be characterized using the following techniques:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Expected to show characteristic signals for the azepane ring (1.5-1.8 ppm), piperazine ring (3.2-3.8 ppm), aromatic protons of pyridazine (6.8-7.2 ppm), and 2-iodophenyl group (7.2-7.8 ppm)
- ¹³C NMR: Expected to show signals for carbonyl carbon (~170 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons (25-50 ppm)
Mass Spectrometry:
- HRMS (ESI+): Expected [M+H]⁺ peak at m/z 491.08 (calculated for C₂₃H₂₈IN₅O: 491.13)
- Characteristic fragmentation pattern including loss of azepane (m/z 406) and cleavage at the amide bond
Infrared Spectroscopy:
- Strong absorption band for C=O stretching (~1650 cm⁻¹)
- Bands for C=N stretching (~1570-1585 cm⁻¹)
- C-N stretching bands (~1250-1350 cm⁻¹)
Purity Assessment
HPLC Analysis:
- Reverse-phase HPLC using C18 column
- Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
- Detection at 254 nm and 280 nm
- Purity target: >98%
Elemental Analysis:
- For C₂₃H₂₈IN₅O: C, 56.08%; H, 5.70%; N, 14.18%; I, 25.86%
- Acceptable range: ±0.4% of theoretical values
Q & A
Q. What analytical techniques are recommended for structural characterization of this compound, and how can challenges like low solubility be addressed?
Methodological Answer:
- Techniques : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY for connectivity), High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches) .
- Solubility Challenges : Employ deuterated dimethyl sulfoxide (DMSO-d₆) for NMR due to its ability to dissolve polar, poorly soluble compounds. For crystallography, use slow vapor diffusion with dichloromethane/methanol mixtures .
Q. What are the key parameters to optimize during the synthesis of this compound?
Methodological Answer:
- Reaction Conditions : Control temperature (60–80°C for amide coupling), pH (neutral for nucleophilic substitutions), and solvent choice (e.g., dimethylformamide for polar intermediates) .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity fractions .
Q. How can the iodine substituent influence reactivity in downstream modifications?
Methodological Answer:
- Reactivity : The 2-iodophenyl group is susceptible to Ullmann or Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. Protect the iodophenyl moiety during acidic/basic conditions to prevent unintended dehalogenation .
- Handling : Use inert atmospheres (N₂/Ar) and low-temperature storage to minimize oxidative degradation .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Core Modifications : Replace the azepane ring with smaller heterocycles (e.g., piperidine) to assess steric effects. Vary the pyridazine substituents (e.g., electron-withdrawing groups) to modulate π-π stacking .
- Bioisosteric Replacements : Substitute the 2-iodophenyl group with trifluoromethyl or cyano groups to evaluate hydrophobic interactions .
- In Silico Tools : Perform molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger) to prioritize synthetic targets .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Controlled Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate purity (>95% by HPLC) to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
Q. What methodologies are recommended for assessing thermodynamic stability and degradation pathways?
Methodological Answer:
- Stability Studies : Use Differential Scanning Calorimetry (DSC) to determine melting points and Thermogravimetric Analysis (TGA) to assess thermal decomposition .
- Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS. Identify hydrolytic cleavage sites (e.g., piperazine-amide bonds) .
Q. How to evaluate the compound’s potential for off-target interactions in biological systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
